molecular formula C9H4BrN3 B12954393 2-Bromoquinazoline-7-carbonitrile

2-Bromoquinazoline-7-carbonitrile

Cat. No.: B12954393
M. Wt: 234.05 g/mol
InChI Key: OMZWENBFEFVAEQ-UHFFFAOYSA-N
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Description

2-Bromoquinazoline-7-carbonitrile is a heterocyclic compound featuring a quinazoline core substituted with a bromine atom at position 2 and a carbonitrile group at position 5. Quinazoline derivatives are widely studied due to their pharmaceutical relevance, particularly as kinase inhibitors and anticancer agents . The bromine and carbonitrile substituents in this compound likely influence its electronic properties, solubility, and biological activity.

Properties

Molecular Formula

C9H4BrN3

Molecular Weight

234.05 g/mol

IUPAC Name

2-bromoquinazoline-7-carbonitrile

InChI

InChI=1S/C9H4BrN3/c10-9-12-5-7-2-1-6(4-11)3-8(7)13-9/h1-3,5H

InChI Key

OMZWENBFEFVAEQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CN=C(N=C2C=C1C#N)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromoquinazoline-7-carbonitrile typically involves the bromination of quinazoline derivatives. One common method includes the reaction of 2-aminobenzonitrile with bromine in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product yield.

Industrial Production Methods: Industrial production of 2-Bromoquinazoline-7-carbonitrile may involve large-scale bromination processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis, ensuring consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions: 2-Bromoquinazoline-7-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

    Cyclization Reactions: It can form cyclic compounds through intramolecular reactions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinazoline derivatives, while oxidation and reduction can lead to different quinazoline oxides or reduced forms.

Scientific Research Applications

2-Bromoquinazoline-7-carbonitrile has diverse applications in scientific research, including:

    Chemistry: It serves as a building block for synthesizing more complex quinazoline derivatives with potential pharmaceutical applications.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research explores its use as a lead compound for developing new therapeutic agents targeting specific diseases.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-Bromoquinazoline-7-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby exerting anticancer or anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-Bromoquinazoline-7-carbonitrile with structurally related compounds, focusing on molecular properties, substituent effects, and applications.

Table 1: Comparative Analysis of Brominated Carbonitrile Heterocycles

Compound Name Core Structure Molecular Formula Molar Mass (g/mol) Substituent Positions Key Properties/Applications Source
2-Bromoquinazoline-7-carbonitrile Quinazoline C₉H₅BrN₃ 247.06* Br (C2), CN (C7) Hypothesized kinase inhibition potential N/A
7-Bromoquinazoline Quinazoline C₈H₅BrN₂ 209.04 Br (C7) Safety data available (GHS-compliant SDS)
5-Bromopyrrolo[1,2-b]pyridazine-7-carbonitrile Pyrrolopyridazine C₈H₄BrN₃ 222.04 Br (C5), CN (C7) Low molar mass; potential synthetic intermediate
7-Bromo-1-methyl-2-phenyl-1H-indole-3-carbonitrile Indole C₁₆H₁₁BrN₂ 311.18 Br (C7), CN (C3), Me, Ph Synthetic route optimized for indole derivatives
Compound 14d () Pyrroloimidazole C₂₅H₁₈Br₂N₄ 559.25 Br (aryl), CN (C6) High melting point (259–260°C); NMR/MS characterized

*Molar mass calculated based on formula.

Key Observations:

Core Structure and Electronic Effects: Quinazoline derivatives (e.g., 7-Bromoquinazoline ) exhibit planar aromatic systems, enabling π-π stacking in biological targets. Indole and pyrroloimidazole derivatives (e.g., ) have distinct electronic profiles due to their fused-ring systems, which may enhance binding to hydrophobic enzyme pockets compared to quinazolines.

Substituent Impact: The carbonitrile group at C7 in 2-Bromoquinazoline-7-carbonitrile could enhance solubility in polar solvents relative to non-cyanated analogs like 7-Bromoquinazoline. This aligns with trends observed in pyrrolopyridazine derivatives (e.g., C₈H₄BrN₃, ). Bromine position: C2 substitution in quinazoline may sterically hinder interactions compared to C7-substituted indoles (e.g., ), where bromine is distal to bulky phenyl groups.

Synthetic and Safety Considerations :

  • 7-Bromoquinazoline’s safety data (GHS SDS ) highlight hazards like respiratory irritation, suggesting similar risks for the target compound.
  • Compound 14d’s characterization via NMR and MS underscores the utility of these techniques for verifying brominated carbonitrile structures.

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